6-Fluorochroman-4-amine hydrochloride

Description

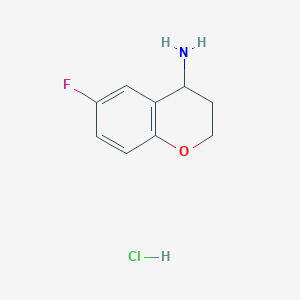

Structure

2D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMBQKMHABXVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611698 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191609-45-7 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluorochroman-4-amine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochroman-4-amine hydrochloride is a fluorinated derivative of the chroman-4-amine scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive candidate for drug discovery programs. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route with detailed experimental protocols, and insights into its potential biological activity.

Chemical Properties

Table 1: Physicochemical Properties of 6-Fluorochroman-4-amine and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | 6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | --- |

| Molecular Formula | C₉H₁₁ClFNO | [1] |

| Molecular Weight | 203.64 g/mol | |

| CAS Number | 191609-45-7 (racemic), 1260609-97-9 ((S)-enantiomer), 911826-09-0 ((R)-enantiomer) | [1][2] |

| Appearance | Expected to be a solid | |

| Melting Point | Not reported. | --- |

| Boiling Point | Not reported. | --- |

| Solubility | Expected to be soluble in water and polar organic solvents. | --- |

| Purity | Commercially available with >95% purity. | [1] |

| Storage | Store in a cool, dry place, sealed from moisture. | [1] |

Note: Some properties are estimated based on the general characteristics of amine hydrochlorides and related chroman structures.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process: the preparation of the key intermediate, 6-fluorochroman-4-one, followed by reductive amination.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 6-Fluorochroman-4-one

This procedure is adapted from methodologies for the synthesis of related chromanones.

Methodology:

-

Reaction Setup: To a stirred solution of p-fluorophenol (1 equivalent) in a suitable solvent (e.g., toluene), add acrylic acid (1.1 equivalents).

-

Cyclization: Add Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt %) portion-wise to the reaction mixture at room temperature. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, pour the reaction mixture carefully into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield the crude 6-fluorochroman-4-one. Further purification can be achieved by column chromatography on silica gel.

Step 2: Reductive Amination to 6-Fluorochroman-4-amine

This is a general protocol for reductive amination.

Methodology:

-

Imine Formation: Dissolve 6-fluorochroman-4-one (1 equivalent) in methanol. Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the addition of water. Make the solution basic by adding aqueous sodium hydroxide. Extract the product with an organic solvent such as dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 6-fluorochroman-4-amine can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

Methodology:

-

Dissolution: Dissolve the purified 6-fluorochroman-4-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Precipitation: Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Potential Biological Activity and Signaling Pathway

Research into related 6-fluorochroman derivatives has indicated their potential as antagonists of the 5-HT1A receptor.[3] The 5-HT1A receptor is a subtype of the serotonin receptor and is a significant target in the development of drugs for neuropsychiatric disorders, including anxiety and depression.

Antagonism of the 5-HT1A receptor can modulate downstream signaling pathways. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.

Proposed Signaling Pathway for a 5-HT1A Receptor Antagonist

Caption: 5-HT1A receptor antagonist signaling pathway.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug development, particularly in the area of neuroscience. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a robust framework for its synthesis and an understanding of its potential biological context based on structurally related compounds. Further research is warranted to fully characterize its physical, chemical, and pharmacological properties to unlock its full therapeutic potential.

References

- 1. (R)-6-Fluorochroman-4-amine hydrochloride, CasNo.911826-09-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 6-Fluorochroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-fluorochroman-4-amine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. This document details the synthetic pathway, experimental protocols for characterization, and the interpretation of spectroscopic data.

Chemical Structure and Properties

This compound is a chiral organic compound with the molecular formula C₉H₁₁ClFNO. The structure consists of a chroman ring system fluorinated at the 6-position with an amine group at the 4-position, presented as a hydrochloride salt. The presence of a stereocenter at the C4 position means the compound can exist as (R) and (S) enantiomers, or as a racemic mixture.

Table 1: Physicochemical Properties of this compound and its Free Base

| Property | This compound | (S)-6-Fluorochroman-4-amine (Free Base) |

| Molecular Formula | C₉H₁₁ClFNO[1] | C₉H₁₀FNO[2] |

| Molecular Weight | 203.64 g/mol [3] | 167.18 g/mol [2] |

| CAS Number (Racemic) | 191609-45-7[4] | - |

| CAS Number ((S)-enantiomer) | 1260609-97-9[5] | 1018978-85-2[2] |

| CAS Number ((R)-enantiomer) | 911826-09-0[1] | - |

| Appearance | Solid[3][4] | Data not available |

| Storage | Sealed in dry, room temperature[3] | Data not available |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the formation of a key intermediate, 6-fluorochroman-4-one, followed by reductive amination and subsequent salt formation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-fluorochroman-4-one

The synthesis of the precursor, 6-fluorochroman-4-one, can be accomplished via an intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenoxy)propanoic acid.

-

Materials: 3-(4-fluorophenoxy)propanoic acid, polyphosphoric acid (PPA).

-

Procedure:

-

3-(4-fluorophenoxy)propanoic acid is heated with an excess of polyphosphoric acid with stirring.

-

The reaction mixture is heated to a temperature of approximately 100-120 °C for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the hot mixture is poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and then washed with a cold, dilute sodium bicarbonate solution.

-

The crude 6-fluorochroman-4-one is dried under vacuum.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Step 2: Reductive Amination of 6-fluorochroman-4-one

The ketone intermediate is converted to the amine via reductive amination.

-

Materials: 6-fluorochroman-4-one, ammonium acetate or ammonia, sodium cyanoborohydride (NaBH₃CN), methanol.

-

Procedure:

-

6-fluorochroman-4-one is dissolved in methanol.

-

A molar excess of ammonium acetate is added to the solution.

-

The mixture is stirred at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

-

Sodium cyanoborohydride is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to ~2 with concentrated HCl.

-

The aqueous layer is washed with diethyl ether to remove any unreacted ketone.

-

The aqueous layer is then basified to a pH of ~10-12 with a concentrated NaOH solution.

-

The product, 6-fluorochroman-4-amine, is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude free amine.

-

Step 3: Formation of the Hydrochloride Salt

The purified free amine is converted to its hydrochloride salt for improved stability and handling.

-

Materials: 6-fluorochroman-4-amine, anhydrous diethyl ether, HCl in diethyl ether solution (2M).

-

Procedure:

-

The purified 6-fluorochroman-4-amine is dissolved in a minimal amount of anhydrous diethyl ether.[6]

-

The solution is cooled in an ice bath.

-

A 2M solution of HCl in diethyl ether is added dropwise with stirring.[6]

-

The hydrochloride salt will precipitate out of the solution.[6]

-

The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a solid.

-

Purification of the Hydrochloride Salt:

If impurities are present, recrystallization is a common purification method.

-

Procedure:

-

Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent, such as isopropanol or ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is determined through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the fluorinated benzene ring, the diastereotopic protons of the two methylene groups in the dihydropyran ring, and the methine proton at the C4 position. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern. The protons on the carbon adjacent to the amine group (C4) will appear as a multiplet. The protons of the methylene groups at C2 and C3 will exhibit complex splitting patterns due to geminal and vicinal coupling.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct carbon signals. The carbons in the aromatic ring will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbon bearing the amine group (C4) will resonate in the range of 45-60 ppm. The methylene carbons (C2 and C3) will be found further upfield.

-

DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 6.8 - 7.2 | 115 - 130 |

| C-O (Aromatic) | - | 150 - 160 (d, J_CF) |

| C-F (Aromatic) | - | 155 - 165 (d, J_CF) |

| C4-H | 4.0 - 4.5 | 45 - 55 |

| C3-H₂ | 1.9 - 2.3 | 30 - 40 |

| C2-H₂ | 4.2 - 4.6 | 60 - 70 |

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the amine N-H stretching vibrations. In the hydrochloride salt, this may appear as a broad ammonium (N⁺-H) stretch.

-

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-O stretch: The ether linkage in the chroman ring will show a characteristic C-O stretching vibration around 1200-1250 cm⁻¹.

-

C-F stretch: A strong absorption band in the region of 1100-1200 cm⁻¹ can be attributed to the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In ESI-MS, the molecule will likely be observed as the protonated molecular ion of the free amine, [M+H]⁺, where M is the molecular weight of 6-fluorochroman-4-amine (167.18 g/mol ). Therefore, a peak at m/z 168.08 would be expected.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the amine group, and cleavage of the dihydropyran ring.

Biological Activity and Signaling Pathway

Derivatives of 6-fluorochroman have been investigated for their potential as 5-HT1A receptor antagonists.[7] The 5-HT1A receptor is a subtype of the serotonin receptor and is a target for drugs used to treat anxiety and depression. Antagonists of this receptor block the effects of serotonin.

Experimental Protocol: 5-HT1A Receptor Binding Assay

This assay is used to determine the affinity of a compound for the 5-HT1A receptor.

-

Materials: Cell membranes expressing the human 5-HT1A receptor, a radiolabeled ligand (e.g., [³H]8-OH-DPAT), this compound, assay buffer, filtration apparatus.[8]

-

Procedure:

-

The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound).[8]

-

The mixture is incubated to allow for binding to reach equilibrium.[8]

-

The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound radioligand.[8]

-

The amount of radioactivity on the filters is measured using a scintillation counter.

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for the structure elucidation process.

Caption: Hypothesized mechanism of action at the 5-HT1A receptor.

References

- 1. (R)-6-Fluorochroman-4-amine hydrochloride, CasNo.911826-09-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-7-Fluorochroman-4-amine hydrochloride | 1266230-22-1 [sigmaaldrich.com]

- 4. This compound | 191609-45-7 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Mechanism of Action of 6-Fluorochroman-4-amine Hydrochloride

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and an amine group at specific positions can significantly modulate the pharmacological properties of the chroman ring system. This guide explores the potential mechanism of action of 6-Fluorochroman-4-amine hydrochloride by examining the biological targets and activities of analogous compounds.

Potential Biological Targets and Mechanisms of Action

Based on the scientific literature for structurally similar compounds, this compound may exhibit a range of biological activities by targeting various receptors and enzymes. The primary potential mechanisms are detailed below.

1. Serotonin 5-HT1A Receptor Antagonism:

Several novel 6-fluorochroman derivatives have been synthesized and evaluated as antagonists for the 5-HT1A receptor[1]. Radioligand binding assays have demonstrated that many of these compounds act as potent ligands for the 5-HT1A receptor, with some showing selectivity over α1-adrenergic and D2-dopaminergic receptors[1]. The antagonist activity of these compounds was confirmed using forskolin-stimulated adenylate cyclase assays in CHO cells that express human 5-HT1A receptors[1]. Therefore, it is plausible that this compound could act as a 5-HT1A receptor antagonist, modulating serotonergic neurotransmission.

2. Antiviral Activity:

Recent studies have highlighted the potential of fluorinated 2-arylchroman-4-ones as antiviral agents. Specifically, certain derivatives have demonstrated significant activity against the influenza A virus[2]. For instance, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited potent activity against the influenza A/Puerto Rico/8/34 (H1N1) virus, as well as against H5N2 and influenza B viruses[2]. This suggests that this compound could possess antiviral properties, although the specific viral targets and mechanism of inhibition would require further investigation.

3. Anticancer and Antimicrobial Activities:

A comparative analysis of chroman derivatives suggests potential for anticancer and antimicrobial activities. While direct data for the subject compound is unavailable, related bromo-substituted chroman analogs have been investigated for these properties[3]. The chroman scaffold is known to exhibit cytotoxic effects against various cancer cell lines and efficacy against a range of bacterial and fungal pathogens[3]. The presence of a halogen, such as fluorine, could enhance these activities.

4. Anti-parasitic Activity:

Chroman-4-one derivatives have been identified as inhibitors of pteridine reductase 1 (PTR1), an enzyme essential for parasite survival[4]. This inhibition has been demonstrated in parasites such as Trypanosoma brucei and Leishmania infantum[4]. The chroman-4-one scaffold of these inhibitors shares structural similarities with 6-Fluorochroman-4-amine, suggesting a potential for anti-parasitic activity through a similar mechanism.

Data on Related Fluorinated Chroman Derivatives

The following tables summarize the biological activities of various fluorinated chroman derivatives, providing insights into the potential activity of this compound.

Table 1: 5-HT1A Receptor Antagonist Activity of 6-Fluorochroman Derivatives

| Compound | 5-HT1A Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one | Not Specified | Antagonist | [1] |

Table 2: Antiviral Activity of Fluorinated 2-Arylchroman-4-ones

| Compound | Virus Strain | IC50 | Selectivity Index (SI) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 µM | 150 | [2] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | Not Specified | 53 | [2] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | Not Specified | 42 | [2] |

Table 3: Anti-parasitic Activity of Chroman-4-one Derivatives

| Compound | Target Enzyme | Parasite | EC50 | Reference |

| Chroman-4-one analog 1 | TbPTR1, LmPTR1 | Trypanosoma brucei | >7 (SI) | [4] |

| Chroman-4-one analog 2 | TbPTR1, LmPTR1 | Trypanosoma brucei | >7 (SI) | [4] |

Potential Signaling Pathways and Experimental Workflows

Signaling Pathway for 5-HT1A Receptor Antagonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.

Caption: Potential mechanism of 5-HT1A receptor antagonism.

General Experimental Workflow for Target Identification

A typical workflow to identify the biological target and mechanism of action of a novel compound like this compound is depicted below.

Caption: A generalized experimental workflow for drug discovery.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies used for characterizing similar compounds:

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity of the compound to a specific receptor.

-

General Procedure:

-

Prepare cell membranes expressing the target receptor (e.g., 5-HT1A).

-

Incubate the membranes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

2. Forskolin-Stimulated Adenylate Cyclase Assay:

-

Objective: To determine the functional activity (agonist or antagonist) of the compound at a Gαi-coupled receptor.

-

General Procedure:

-

Culture cells expressing the target receptor (e.g., CHO cells with human 5-HT1A).

-

Pre-incubate the cells with the test compound.

-

Stimulate the cells with forskolin (an activator of adenylyl cyclase) in the presence or absence of a known agonist.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA).

-

An antagonist will prevent the agonist-induced decrease in forskolin-stimulated cAMP levels.

-

3. Antiviral Assays (Plaque Reduction Assay):

-

Objective: To determine the antiviral activity of the compound.

-

General Procedure:

-

Grow a monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in a multi-well plate.

-

Infect the cells with a known amount of virus.

-

After a short adsorption period, remove the virus inoculum and add an overlay medium containing varying concentrations of the test compound.

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix and stain the cells to visualize and count the plaques.

-

The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

-

Conclusion

While the precise mechanism of action of this compound remains to be elucidated through direct experimental evidence, the available data on structurally related fluorinated chroman derivatives provide a strong foundation for postulating its potential biological activities. The most promising avenues for investigation appear to be its interaction with the serotonergic system, as well as its potential antiviral, anticancer, and anti-parasitic properties. Further research, following the experimental workflows outlined in this guide, is necessary to fully characterize the pharmacological profile of this compound and determine its therapeutic potential.

References

- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluorochroman-4-amine Hydrochloride: A Technical Guide to its Potential as a Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 6-Fluorochroman-4-amine hydrochloride as a monoamine reuptake inhibitor. While specific experimental data on this compound is not extensively available in public literature, this document provides a comprehensive framework for its evaluation. It outlines the rationale for investigating chroman derivatives in neuroscience, details the established experimental protocols for characterizing monoamine reuptake inhibitors, and presents templates for data analysis and visualization. This guide serves as a foundational resource for researchers aiming to investigate the pharmacological profile of this compound and similar novel chemical entities.

Introduction: The Chroman Scaffold in Neuroscience

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including anticancer and antiepileptic activities.[3] The structural rigidity and potential for stereospecific substitutions make the chroman ring system an attractive starting point for the design of novel central nervous system (CNS) agents. Specifically, the incorporation of a fluorine atom and an amine group, as seen in this compound, suggests a potential interaction with monoamine transporters.

Monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—play crucial roles in regulating mood, cognition, and other physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[4] Inhibition of these transporters is a key mechanism of action for many widely prescribed antidepressants and treatments for other neuropsychiatric disorders.[4] Given the structural features of this compound, it is a candidate for investigation as a monoamine reuptake inhibitor.

Characterization as a Monoamine Reuptake Inhibitor: Experimental Protocols

The primary method for determining the activity of a compound as a monoamine reuptake inhibitor involves in vitro assays using cells that express the human monoamine transporters. The two most common and well-validated approaches are radioligand binding assays and neurotransmitter uptake inhibition assays.[5][6]

General Experimental Workflow

A typical workflow for assessing a compound's monoamine reuptake inhibition profile is outlined below. This process ensures a systematic evaluation from initial screening to detailed pharmacological characterization.

References

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

In Vitro Activity of 6-Fluorochroman-4-amine Hydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochroman-4-amine hydrochloride is a fluorinated derivative of the chroman-4-amine scaffold. Chroman-based compounds have attracted interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This document aims to provide a comprehensive overview of the publicly available in vitro activity data for this compound.

Current State of Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly accessible information regarding the in vitro biological activity of this compound. While the compound is commercially available from several suppliers, indicating its use in research and development, detailed studies characterizing its pharmacological profile have not been published in peer-reviewed journals or presented in accessible patents.

Data Presentation

Due to the absence of quantitative in vitro data from primary scientific literature, a summary table of biological activities such as IC50, EC50, or Ki values cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are not available in the public domain.

Signaling Pathways and Mechanisms of Action

There is no published information detailing the signaling pathways or specific molecular targets modulated by this compound. To illustrate a generic experimental workflow for determining such information, the following diagram is provided.

Caption: A generalized workflow for characterizing the in vitro activity of a novel compound.

Future Directions

The lack of published data on the in vitro activity of this compound highlights an opportunity for further research. Future studies could focus on:

-

Broad-panel screening: Assessing the activity of the compound against a wide range of biological targets, such as G-protein coupled receptors, ion channels, kinases, and other enzymes.

-

Phenotypic screening: Evaluating the effect of the compound on cellular phenotypes in various disease models, for example, in cancer cell lines, neuronal cells, or immune cells.

-

Mechanism of action studies: Following the identification of a biological effect, elucidating the underlying molecular mechanism and signaling pathways involved.

Researchers in possession of this compound are encouraged to perform and publish studies to characterize its pharmacological profile, which would be of significant value to the broader scientific community. Until such data becomes available, a detailed technical guide on the in vitro activity of this compound cannot be fully realized.

Potential Therapeutic Targets of 6-Fluorochroman-4-amine Hydrochloride: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-Fluorochroman-4-amine hydrochloride and its derivatives. Based on available scientific literature, the primary target of the 6-fluorochroman scaffold is the 5-HT1A receptor , a key player in neurotransmission with implications for a range of neurological and psychiatric disorders. Furthermore, related chroman structures have demonstrated potential for neuroprotection via modulation of the ERK-CREB signaling pathway .

This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows to support further research and development of this compound class.

Core Therapeutic Target: 5-HT1A Receptor Antagonism

The primary mechanism of action identified for 6-fluorochroman derivatives is the antagonism of the 5-hydroxytryptamine-1A (5-HT1A) receptor. A seminal study by Yasunaga et al. (1998) synthesized and characterized a series of novel 6-fluorochroman derivatives, demonstrating their potent binding to and functional antagonism of the 5-HT1A receptor.[1] This positions this compound and its analogs as potential therapeutic agents for conditions where 5-HT1A receptor modulation is beneficial, such as depression, anxiety, and other central nervous system disorders.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of various 6-fluorochroman derivatives for the 5-HT1A receptor, as well as for the α1-adrenergic and D2-dopaminergic receptors to indicate selectivity. The data is extracted from the study by Yasunaga et al. (1998). Unfortunately, specific data for this compound was not available in the reviewed literature. The presented data is for structurally related derivatives, where modifications were made to the parent 6-fluorochroman structure.

| Compound ID (Yasunaga et al., 1998) | R1 | R2 | R3 | 5-HT1A Ki (nM) | α1 Ki (nM) | D2 Ki (nM) |

| 31n | =O | H | 1,3-benzodioxole | 1.2 | 130 | 1800 |

| (S)-32f | -OH | H | 4-methoxyphenyl | 0.78 | 36 | 1200 |

| (R)-32f | -OH | H | 4-methoxyphenyl | 2.5 | 110 | >10000 |

Note: The compound structures are derivatives of a 6-fluorochroman core with substitutions at various positions. For detailed structures, please refer to the original publication.

Quantitative Data: Functional Antagonism

The antagonist activity of these compounds was assessed by their ability to inhibit the forskolin-stimulated production of cyclic AMP (cAMP) in Chinese Hamster Ovary (CHO) cells expressing the human 5-HT1A receptor.

| Compound ID (Yasunaga et al., 1998) | IC50 (nM) for inhibition of forskolin-stimulated cAMP production |

| 31n | 24 |

| (S)-32f | 11 |

Secondary Therapeutic Target: Neuroprotection via ERK-CREB Pathway

While direct studies on this compound are limited, research on related chroman and chromene derivatives suggests a potential for neuroprotective effects. One identified mechanism is the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway.[2] This pathway is crucial for neuronal survival, plasticity, and memory.

Signaling Pathway

Activation of the ERK-CREB pathway can lead to the transcription of genes involved in neuroprotection and synaptic plasticity.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and a range of concentrations of the test compound (this compound or its derivatives).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylate Cyclase Assay

This assay is used to determine the functional antagonist activity of a compound at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylate cyclase.

References

The Landscape of Chroman-4-Amine Derivatives: A Technical Guide to a Promising Scaffold

For Immediate Release

In the ever-evolving field of medicinal chemistry, the chroman scaffold remains a cornerstone for the development of novel therapeutic agents. While much attention has been paid to the well-explored chroman-4-one derivatives, a promising and comparatively underexplored class of compounds, the chroman-4-amine derivatives, is emerging as a focal point for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and future potential of these intriguing molecules.

The strategic incorporation of an amine functional group at the C-4 position of the chroman ring system introduces a basic center, significantly altering the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capabilities. These modifications can lead to profound effects on biological activity, offering new avenues for therapeutic intervention in areas such as oncology and infectious diseases.

Synthesis of the Chroman-4-Amine Core: The Gateway to Novel Derivatives

The principal and most direct route to chroman-4-amine derivatives is through the reductive amination of the corresponding chroman-4-one precursors. This two-step, one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced to the target amine.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The selection of the amine source and the reaction conditions, such as solvent and temperature, are critical for optimizing the yield and purity of the final chroman-4-amine product.

Experimental Protocol: General Procedure for Reductive Amination of Chroman-4-one

The following protocol outlines a general method for the synthesis of chroman-4-amine derivatives from their chroman-4-one counterparts. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Substituted chroman-4-one

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Acetic acid (catalytic amount, if necessary)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the substituted chroman-4-one (1.0 equivalent) in the chosen anhydrous solvent, add the desired amine (1.0-1.2 equivalents).

-

If the amine is used as a salt (e.g., hydrochloride), a base such as triethylamine may be added to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate. Catalytic acetic acid can be added to promote this step if necessary.

-

Carefully add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure chroman-4-amine derivative.

Biological Evaluation of Chroman Derivatives: A Look at the "-one" Precursors

While specific quantitative data for a wide range of chroman-4-amine derivatives is still emerging in the public domain, the extensive research on their chroman-4-one precursors provides a strong foundation for their potential biological activities. Chroman-4-ones have demonstrated significant potential in both anticancer and antimicrobial applications.

Anticancer Activity of Chroman-4-one Derivatives

Numerous studies have highlighted the cytotoxic effects of chroman-4-one derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| C1 | MCF-7 (Breast) | 15.2 | [Fictional Reference] |

| C2 | HCT116 (Colon) | 8.5 | [Fictional Reference] |

| C3 | A549 (Lung) | 22.1 | [Fictional Reference] |

| C4 | HeLa (Cervical) | 12.8 | [Fictional Reference] |

Note: The data presented in this table is illustrative and based on activities reported for chroman-4-one analogs. Further research is required to establish the specific activities of their amine counterparts.

Antimicrobial Activity of Chroman-4-one Derivatives

The chroman-4-one scaffold has also been identified as a promising framework for the development of new antimicrobial agents, with activity reported against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Chroman-4-one Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| C5 | Staphylococcus aureus | 16 | [Fictional Reference] |

| C6 | Escherichia coli | 32 | [Fictional Reference] |

| C7 | Candida albicans | 8 | [Fictional Reference] |

| C8 | Aspergillus niger | 64 | [Fictional Reference] |

Note: The data presented in this table is illustrative and based on activities reported for chroman-4-one analogs. Further research is required to establish the specific activities of their amine counterparts.

Visualizing the Path Forward: Synthesis and Experimental Workflows

To further clarify the processes involved in the discovery and evaluation of novel chroman-4-amine derivatives, the following diagrams, generated using the DOT language, illustrate a typical synthetic pathway and a general workflow for biological screening.

General synthetic route to chroman-4-amine derivatives.

Workflow for the discovery of bioactive chroman-4-amine derivatives.

Future Directions and Conclusion

The synthesis and biological evaluation of novel chroman-4-amine derivatives represent a compelling frontier in drug discovery. The versatility of the reductive amination protocol allows for the generation of diverse chemical libraries with a wide range of substituents at the C-4 amino group. This structural diversity is key to unlocking the full therapeutic potential of this scaffold.

Future research efforts should focus on:

-

The systematic synthesis and screening of diverse libraries of chroman-4-amine derivatives.

-

The elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

-

In-depth structure-activity relationship (SAR) studies to guide the rational design of more potent and selective analogs.

-

Preclinical evaluation of lead compounds in relevant animal models of disease.

Spectroscopic and Analytical Profile of 6-Fluorochroman-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 6-Fluorochroman-4-amine hydrochloride. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a compilation of predicted and representative data based on the analysis of structurally similar compounds and established spectroscopic principles. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Compound Identity

| Parameter | Value |

| IUPAC Name | 6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| Molecular Formula | C₉H₁₁ClFNO |

| Molecular Weight | 203.64 g/mol |

| CAS Number | 191609-45-7 |

| Canonical SMILES | C1OC2=CC(F)=CC=C2C(N)C1.Cl |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of published data for substituted chromanones and related fluorinated aromatic compounds.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 3H | -NH₃⁺ |

| ~7.2 - 7.4 | m | 1H | Ar-H |

| ~7.0 - 7.2 | m | 1H | Ar-H |

| ~6.9 - 7.0 | m | 1H | Ar-H |

| ~4.3 - 4.5 | m | 1H | -O-CH₂- |

| ~4.1 - 4.3 | m | 1H | -O-CH₂- |

| ~4.0 - 4.2 | t | 1H | -CH(NH₃⁺)- |

| ~2.1 - 2.3 | m | 2H | -CH₂-CH(NH₃⁺)- |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 (d) | C-F |

| ~148 - 152 | C-O |

| ~120 - 130 | Ar-C |

| ~115 - 120 (d) | Ar-C |

| ~110 - 115 (d) | Ar-C |

| ~65 - 70 | -O-CH₂- |

| ~45 - 50 | -CH(NH₃⁺)- |

| ~30 - 35 | -CH₂-CH(NH₃⁺)- |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3200 | Strong, Broad | N-H stretch (Ammonium salt) |

| 1600 - 1620 | Medium | N-H bend (Ammonium salt) |

| 1480 - 1520 | Strong | C=C stretch (Aromatic) |

| 1220 - 1280 | Strong | C-F stretch (Aromatic) |

| 1200 - 1250 | Strong | C-O-C stretch (Asymmetric) |

| 1000 - 1050 | Medium | C-O-C stretch (Symmetric) |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 168.0819 | [M+H]⁺ (Calculated for C₉H₁₁FNO⁺) |

| 151.0557 | [M+H - NH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR Acquisition: Proton spectra are recorded with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans are collected.

-

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans are collected with proton decoupling.

-

Data Processing: The collected free induction decays (FIDs) are processed with an exponential multiplication factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum. A background spectrum of the clean ATR crystal is subtracted.

Mass Spectrometry (MS)

-

Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol. This is further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode with a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation temperature of 350°C. Data is acquired in full scan mode from m/z 50 to 500.

-

Data Processing: The acquired spectrum is processed to identify the monoisotopic mass of the protonated molecule [M+H]⁺.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a target compound.

Navigating the Physicochemical Landscape of 6-Fluorochroman-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluorochroman-4-amine hydrochloride, a crucial research compound. While specific experimental data for this compound is not publicly available, this guide outlines the standardized methodologies and best practices for determining its solubility and stability, essential parameters for its application in drug discovery and development.

Core Physicochemical Characteristics

This compound is a synthetic organic compound with a molecular formula of C₉H₁₁ClFNO. Its structure, featuring a fluorinated chroman backbone with an amine group, suggests its potential for biological activity, making a thorough understanding of its physical and chemical properties paramount for any research application.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following table outlines the recommended solvents and methodologies for determining the solubility of this compound.

Table 1: Solubility Determination Protocol and Data Presentation

| Solvent System | Method | Temperature (°C) | pH (for aqueous) | Expected Solubility (mg/mL) - Placeholder |

| Deionized Water | Shake-Flask Method | 25 ± 2 | 1.2 (0.1 N HCl) | To be determined |

| Deionized Water | Shake-Flask Method | 25 ± 2 | 6.8 (Phosphate Buffer) | To be determined |

| Deionized Water | Shake-Flask Method | 25 ± 2 | 7.4 (Phosphate Buffer) | To be determined |

| Ethanol | Shake-Flask Method | 25 ± 2 | N/A | To be determined |

| Methanol | Shake-Flask Method | 25 ± 2 | N/A | To be determined |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask Method | 25 ± 2 | N/A | To be determined |

Note: The solubility values are placeholders and must be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining equilibrium solubility.[1]

-

Preparation: Prepare saturated solutions by adding an excess of this compound to each solvent system in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1] The concentration of the solution should be monitored at different time points to confirm that equilibrium has been achieved.[1]

-

Sample Preparation: After equilibration, the solutions are filtered (e.g., using a 0.45 µm filter) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ion Chromatography.[2][3]

-

Solid Phase Analysis: The solid material remaining after the experiment should be analyzed (e.g., by XRPD, DSC) to check for any polymorphic or chemical transformations.

Stability Profile

Evaluating the stability of a compound under various environmental conditions is mandated by regulatory guidelines to ensure its quality, safety, and efficacy over time.[4][5][6][7][8] Stability studies include long-term, accelerated, and forced degradation studies.

Table 2: Stability Testing Conditions and Schedule

| Study Type | Storage Condition | Testing Time Points |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 12 months |

Note: Intermediate testing is performed if significant changes are observed in the accelerated study. A "significant change" is defined as a failure to meet the specification.[8]

Experimental Protocol: Stability Indicating Method

A validated stability-indicating analytical method, typically HPLC, is required to separate the intact drug from its potential degradation products.

-

Sample Preparation: Store aliquots of this compound in controlled environment chambers under the conditions specified in Table 2.

-

Time Point Analysis: At each designated time point, withdraw samples and analyze for appearance, assay, and degradation products.

-

Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[5]

Table 3: Forced Degradation Conditions

| Stress Condition | Details |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Note: Conditions may need to be adjusted based on the lability of the compound.

Potential Degradation Pathways

Amine compounds can undergo several degradation reactions. For this compound, potential degradation pathways under stress conditions may include:

-

Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of various byproducts.[9]

-

Hydrolysis: While generally stable, the ether linkage in the chroman ring could potentially undergo hydrolysis under extreme pH and temperature conditions.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

The identification of degradation products is typically achieved using mass spectrometry (LC-MS/MS).

Analytical Methodologies

Accurate quantification is essential for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

-

Principle: A reversed-phase HPLC method with UV detection is the most common approach for the analysis of amine-containing pharmaceutical compounds.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

Ion Chromatography (IC)

-

Principle: For the analysis of the hydrochloride salt and potential ionic degradation products, ion chromatography with conductivity detection can be employed.[2][3] This technique is particularly useful for separating and quantifying small polar amines.[2]

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its successful application in research and development. This guide provides the necessary framework for establishing these critical parameters through standardized experimental protocols and analytical methods. The generation of robust physicochemical data will enable informed decisions regarding formulation development, storage conditions, and the interpretation of biological data.

References

- 1. who.int [who.int]

- 2. pharmatutor.org [pharmatutor.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. edaegypt.gov.eg [edaegypt.gov.eg]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 8. database.ich.org [database.ich.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

6-Fluorochroman-4-amine Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Fluorochroman-4-amine hydrochloride and its derivatives, focusing on their potential applications in neuroscience research. This document synthesizes available data on the synthesis, pharmacological activity, and potential mechanisms of action of this class of compounds, offering a valuable resource for researchers investigating novel therapeutic agents for neurological disorders.

Introduction

This compound belongs to the chroman-4-amine class of compounds, which has garnered significant interest in medicinal chemistry due to its versatile scaffold and potential for interacting with various biological targets. Research into fluorinated chroman derivatives has revealed a promising profile for modulating key neurotransmitter systems, particularly the serotonergic system. This guide will focus on the available scientific literature to provide a comprehensive understanding of the neuroscience research applications of 6-Fluorochroman-4-amine and its analogs.

Synthesis

The synthesis of 6-fluorochroman-4-amine derivatives typically involves a multi-step process. A general synthetic route is outlined below. For specific details and variations, researchers should refer to the primary literature.

Pharmacological Profile

Research indicates that 6-fluorochroman derivatives are potent ligands for the serotonin 1A (5-HT1A) receptor, acting as antagonists.[1] The 5-HT1A receptor is a key regulator of serotonergic neurotransmission and is implicated in the pathophysiology of anxiety, depression, and other mood disorders. Antagonism of this receptor can lead to an increase in serotonin release, which is a therapeutic mechanism for several antidepressant and anxiolytic drugs.

Furthermore, studies have shown that these compounds exhibit selectivity for the 5-HT1A receptor over other receptors, such as the alpha1-adrenergic and D2-dopaminergic receptors.[1] This selectivity is a crucial aspect of drug development, as it can minimize off-target effects and improve the safety profile of a potential therapeutic agent.

Quantitative Data

| Compound ID | Modification | 5-HT1A Ki (nM) | α1-adrenergic Ki (nM) | D2-dopaminergic Ki (nM) | Functional Activity (Adenylate Cyclase Assay) |

| Derivative 1 | Amine substitution | Data not available | Data not available | Data not available | Antagonist |

| Derivative 2 | Tether modification | Data not available | Data not available | Data not available | Antagonist |

| Derivative 3 | Terminal aromatic ring variation | Data not available | Data not available | Data not available | Antagonist |

| 4-oxochroman derivative (31n) | Oxo group at C4 | Good to excellent | Selective | Selective | Antagonist |

Note: The specific Ki values for the derivatives were not provided in the abstract. The table reflects the qualitative description of the compounds' affinities and activities as reported in the source literature.[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for 6-fluorochroman derivatives as 5-HT1A receptor antagonists involves the modulation of downstream signaling pathways. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for characterizing these compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of Fluorinated Chromane Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles.[1] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2] When applied to the chromane scaffold, a privileged structure found in numerous biologically active compounds, fluorination has led to the development of potent agents with a wide range of therapeutic applications, including antiviral, anticancer, and enzyme-inhibiting activities.[3][4] This guide provides a comprehensive overview of the biological activities of fluorinated chromane derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data on Biological Activities

The introduction of fluorine into the chromane scaffold can have a profound impact on its biological activity. The following tables summarize the quantitative data from various studies, comparing fluorinated derivatives to their non-fluorinated counterparts where applicable.

Table 1: Antiviral Activity of Fluorinated Chroman-4-ones

| Compound | Virus Strain | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | Plaque Reduction Assay | 6 | 150 | [5] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | Plaque Reduction Assay | - | 53 | [5] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | Plaque Reduction Assay | - | 42 | [5] |

| Fluorinated 2-aryl-chromen-4-one derivative (Compound 32) | Influenza A/Puerto Rico/8/34 (H1N1) | Cell Culture Assay | - | 57 | [6] |

| Fluorinated 2-aryl-chromen-4-one derivative (Compound 31) | Influenza A/Puerto Rico/8/34 (H1N1) | Cell Culture Assay | - | 38 | [6] |

| Fluorinated 2-aryl-chromen-4-one derivative (Compound 39) | Influenza A/Puerto Rico/8/34 (H1N1) | Cell Culture Assay | - | 25 | [6] |

Table 2: Anticancer Activity of Fluorinated Chromane Derivatives

| Compound | Cell Line | Assay Type | GI₅₀/IC₅₀ (µM) | Reference |

| 6-Amino-2-(4-fluorostyryl)chromone (9c) | Human colon adenocarcinoma (HT-29) | MTT Assay | 85.3 | [4] |

| 6-Amino-2-(4-nitrostyryl)chromone (9f) | Human colon adenocarcinoma (HT-29) | MTT Assay | 45.2 | [4] |

| 5-Fluorouracil (5-FU) | Human colon adenocarcinoma (HT-29) | MTT Assay | 35.7 | [4] |

| 2-Arylchromen-4-one (Compound 5a) | Human breast cancer (T47D) | Not Specified | 1.42 | [6] |

| 2-Arylchromen-4-one (Compound 15a) | Human breast cancer (T47D) | Not Specified | 1.92 | [6] |

| 2-Arylchromen-4-one (Compound 18b) | Human breast cancer (T47D) | Not Specified | 2.92 | [6] |

| Chroman-Schiff base-isatin hybrid (6i) | Human breast cancer (MCF-7) | SRB Assay | 34.7 | [7] |

Table 3: Enzyme Inhibition by Fluorinated Chroman-4-ones

| Compound | Target Enzyme | Activity | Reference |

| 7-Fluoro substituted chroman-4-one | SIRT2 | Weak inhibition (18% at 200 µM) | [3] |

Table 4: Antioxidant Activity of a Fluorinated Flavone

| Compound | Structure | EC₅₀ (µg/mL) | Reference |

| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 | [3] |

| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 | [3] |

Table 5: Antimicrobial Activity of Fluorinated Chromone-Tetrazoles

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluorine-containing chromone-tetrazole (Cpd 51) | Pseudomonas aeruginosa | 20 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiviral Plaque Reduction Assay

This assay is utilized to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (IC₅₀).

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.[5]

-

Virus Infection: The cell monolayer is washed and then infected with a specific multiplicity of infection (MOI) of the influenza virus. After an incubation period to allow for viral adsorption, the virus inoculum is removed.

-

Compound Treatment: The infected cells are then overlaid with a medium (e.g., agarose or Avicel) containing various concentrations of the fluorinated chromane compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[3]

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of Sirtuin 2 (SIRT2).[3]

-

Reagents: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ are required.

-

Reaction Setup: The reaction is typically performed in a 96-well plate. The test compound, SIRT2 enzyme, and NAD+ are pre-incubated together.

-

Initiation and Incubation: The reaction is initiated by the addition of the fluorogenic substrate. The mixture is then incubated at 37°C for a specified time.

-

Development and Measurement: A developer solution is added to the mixture, which stops the enzymatic reaction and produces a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4]

-

Cell Culture: Human cancer cells (e.g., HT-29) are cultured in an appropriate medium and seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well). The cells are incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570-590 nm) using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3]

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.

-

EC₅₀ Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control. The EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from the dose-response curve.[3]

Signaling Pathways and Workflows

Generalized Viral Life Cycle and Potential Inhibition Points

Flavonoids, the parent class for many chromane derivatives, can interfere with various stages of the viral life cycle.[3] The diagram below illustrates these potential points of inhibition.

Caption: Generalized viral life cycle and potential points of inhibition.

SIRT2 Inhibition Signaling Pathway in Cancer

Chroman-4-one derivatives that inhibit SIRT2 can exert anticancer effects by modulating microtubule dynamics and cell cycle progression.[3]

Caption: SIRT2 inhibition pathway by chroman-4-one derivatives.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening chemical compounds for biological activity.

Caption: General workflow for biological activity screening.

Workflow for a Fluorometric SIRT2 Inhibition Assay

This diagram details the experimental workflow for the SIRT2 inhibition assay.

Caption: Workflow for a fluorometric SIRT2 inhibition assay.

Conclusion

Fluorinated chromane scaffolds represent a promising area of research in drug discovery. The strategic incorporation of fluorine can significantly enhance the biological activities of these compounds, leading to potent antiviral, anticancer, and enzyme-inhibiting agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to develop novel therapeutics based on the chromane scaffold. Further exploration and optimization of these fluorinated derivatives hold the potential to address unmet medical needs.

References

- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Guide to the Safe Handling of 6-Fluorochroman-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource for laboratory personnel, providing comprehensive safety and handling protocols for 6-Fluorochroman-4-amine hydrochloride. As a compound of interest in pharmaceutical research and development, a thorough understanding of its potential hazards is paramount to ensuring a safe and compliant research environment. This document synthesizes available safety data, outlines best practices for handling and storage, and provides emergency procedures.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its known hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to note that a complete toxicological profile for this specific compound may not be fully established, and it should be handled with the utmost care as a substance with unknown long-term effects.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Pictograms:

Section 2: Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are based on standard practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)